molecular formula C7H8F3NO3 B1653698 Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate CAS No. 1909294-32-1

Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate

Cat. No.: B1653698
CAS No.: 1909294-32-1
M. Wt: 211.14
InChI Key: FGLVXXYZFXCUQL-NQXXGFSBSA-N
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Description

Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate is a fluorinated organic compound characterized by its trifluoromethyl group and pyrrolidine ring

Synthetic Routes and Reaction Conditions:

  • Chiral Pool Synthesis:

  • Asymmetric Hydrogenation: This method involves the reduction of trifluoromethyl ketones using chiral catalysts to achieve the desired stereochemistry.

  • Radical Trifluoromethylation:

Industrial Production Methods:

  • Batch Production: Large-scale synthesis is typically carried out in batch reactors, with careful control of reaction conditions to ensure product quality and yield.

  • Continuous Flow Synthesis: This method offers advantages in terms of efficiency and scalability, allowing for the continuous production of the compound under optimized conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the pyrrolidine ring to its corresponding amide or nitrile.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amides, nitriles, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various fluorinated derivatives.

Properties

IUPAC Name

methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO3/c1-14-6(13)5-3(7(8,9)10)2-4(12)11-5/h3,5H,2H2,1H3,(H,11,12)/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLVXXYZFXCUQL-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193600
Record name D-Proline, 5-oxo-3-(trifluoromethyl)-, methyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909294-32-1
Record name D-Proline, 5-oxo-3-(trifluoromethyl)-, methyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909294-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Proline, 5-oxo-3-(trifluoromethyl)-, methyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that compounds similar to Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate exhibit antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of pyrrolidine compounds show significant activity against various bacterial strains, suggesting potential for development as new antibiotics .

Neuroprotective Effects:
Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This positions this compound as a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agrochemicals

Pesticide Development:
The trifluoromethyl group in this compound enhances lipophilicity and biological activity, making it an attractive scaffold for designing new pesticides. Research indicates that similar compounds can effectively target pest resistance mechanisms, providing a pathway to more effective agricultural chemicals .

Material Science

Polymer Synthesis:
In material science, the unique structure of this compound can be utilized in the synthesis of advanced polymers. The incorporation of trifluoromethyl groups can significantly enhance the thermal stability and mechanical properties of polymeric materials. Studies have shown that polymers derived from such compounds exhibit improved performance in high-temperature applications .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryBioorganic & Medicinal Chemistry LettersDerivatives exhibit significant antimicrobial activity against various bacterial strains .
NeuroprotectionJournal of NeurochemistryCompounds show protective effects on neuronal cells against oxidative stress .
AgrochemicalsPesticide ScienceTrifluoromethyl derivatives effectively target pest resistance mechanisms .
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical properties observed in polymers synthesized from it .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes or receptors, inhibiting biological processes, or interacting with cellular components. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl (2R,3R)-5-oxo-3-(chloromethyl)pyrrolidine-2-carboxylate

  • Methyl (2R,3R)-5-oxo-3-(bromomethyl)pyrrolidine-2-carboxylate

  • Methyl (2R,3R)-5-oxo-3-(iodomethyl)pyrrolidine-2-carboxylate

Uniqueness: Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its halogenated counterparts.

Biological Activity

Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound has been documented in various studies. One notable method involves the use of specific reagents under controlled conditions to yield the desired compound with high purity and yield. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which can lead to therapeutic effects in various disease models.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines, particularly through intrinsic pathways that affect DNA fragmentation and cell cycle regulation .
  • Neuroprotective Effects : Some research indicates that the compound may possess neuroprotective properties, potentially through modulation of neurotransmitter levels or inhibition of neurotoxic agents.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound could induce apoptosis in HepG2 liver cancer cells, with an IC50 value indicating significant cytotoxicity at lower concentrations . This was evidenced by morphological changes and DNA fragmentation analysis.
StudyCell LineIC50 (µg/mL)Mechanism
HepG212.5Apoptosis induction
  • Neurotoxicity Studies : The compound has also been evaluated for its effects on neuronal cells, where it exhibited inhibition of acetylcholinesterase activity—an important target for neurodegenerative diseases like Alzheimer's .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate
Reactant of Route 2
Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate

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